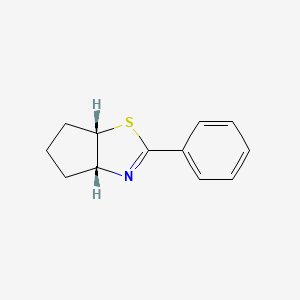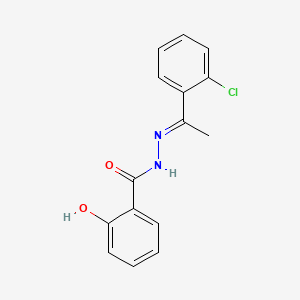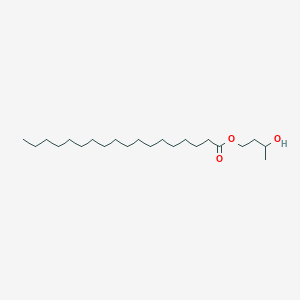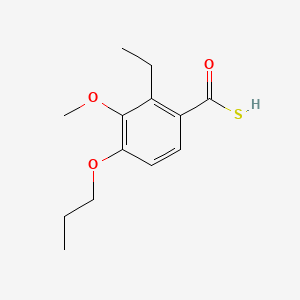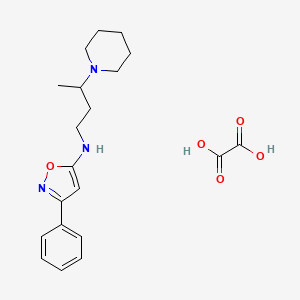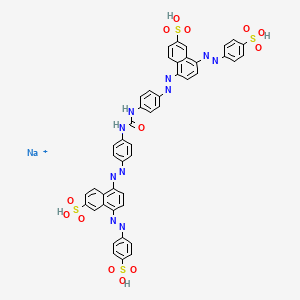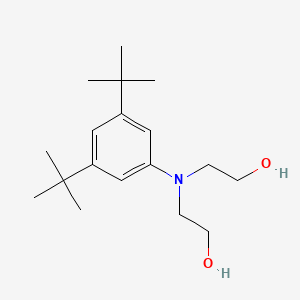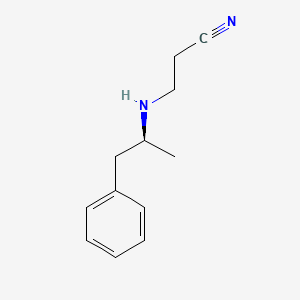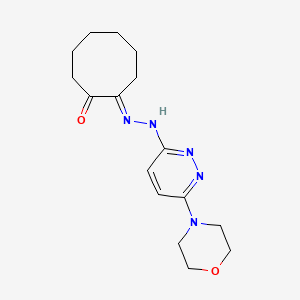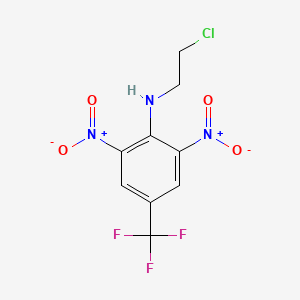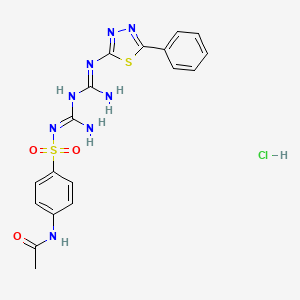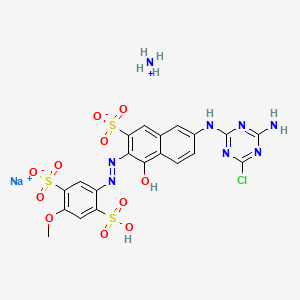
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate is a complex organic compound. It is primarily used as a dye due to its vivid color properties. This compound is known for its stability and solubility in water, making it suitable for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthylamine. The resulting intermediate is then reacted with 5-methoxybenzene-1,4-disulphonic acid under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pH control are maintained. The use of catalysts and specific solvents can enhance the yield and purity of the product. The final compound is then purified through crystallization or filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in textile and paper industries for dyeing purposes.
Wirkmechanismus
The mechanism of action of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, solubility, and vivid color make it particularly valuable in industrial applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
83400-03-7 |
|---|---|
Molekularformel |
C20H18ClN8NaO11S3 |
Molekulargewicht |
701.0 g/mol |
IUPAC-Name |
azanium;sodium;7-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfo-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H16ClN7O11S3.H3N.Na/c1-39-12-7-13(40(30,31)32)11(6-14(12)41(33,34)35)27-28-16-15(42(36,37)38)5-8-4-9(2-3-10(8)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,22,23,24,25,26);1H3;/q;;+1/p-1 |
InChI-Schlüssel |
IMQJNWBYGANBPJ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


